Boc-NH-C4-acid

Description

The exact mass of the compound 5-((tert-Butoxycarbonyl)amino)pentanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-7-5-4-6-8(12)13/h4-7H2,1-3H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMRZAMDGJIWRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338000 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27219-07-4 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Boc-amino)valeric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-NH-C4-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Boc-NH-C4-acid, a key building block in contemporary chemical biology and drug discovery.

Chemical Identity and Structure

This compound is the common shorthand for 4-(tert-butoxycarbonylamino)butanoic acid. It is a derivative of 4-aminobutyric acid (GABA), a neurotransmitter, where the primary amine is protected by a tert-butoxycarbonyl (Boc) group.[1][2][3] This protecting group strategy is fundamental in peptide synthesis and the construction of more complex molecules, preventing the amine from participating in unwanted side reactions.

The structure consists of a four-carbon carboxylic acid backbone (butanoic acid) with a Boc-protected amine at the C4 position.[4][5]

Molecular Structure:

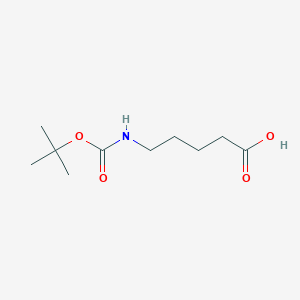

Caption: Chemical structure of this compound.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Citations |

| IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | [5] |

| Synonyms | N-Boc-4-aminobutyric Acid, 4-(Boc-amino)butyric Acid, Boc-GABA-OH | [1][2][3][6] |

| Molecular Formula | C₉H₁₇NO₄ | [3][5] |

| Molecular Weight | 203.24 g/mol | [2][5] |

| Appearance | White to almost white powder or crystals | [1][2][3] |

| Melting Point | 56.0 - 60.0 °C | [2] |

| SMILES | CC(C)(C)OC(=O)NCCCC(=O)O | [3][5] |

| InChI Key | HIDJWBGOQFTDLU-UHFFFAOYSA-N | [3][5] |

| CAS Number | 57294-38-9 | [1][2] |

Applications in Research and Development

This compound is a versatile bifunctional molecule with significant applications in several areas of drug discovery and chemical biology.

-

PROTAC Linkers: It serves as a foundational alkyl linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][8] The carboxylic acid provides a handle for conjugation to a ligand for an E3 ubiquitin ligase, while the Boc-protected amine can be deprotected to attach a ligand for the target protein.

-

Peptide Synthesis: As a protected amino acid derivative, it is used to incorporate a flexible four-carbon spacer into peptide chains, influencing their conformation and biological activity.[9]

The logical workflow for its use in PROTAC synthesis is illustrated below.

Caption: Workflow for PROTAC synthesis using this compound.

Experimental Protocols

Synthesis of this compound from 4-Aminobutyric Acid

This protocol describes a standard procedure for the N-tert-butoxycarbonylation of 4-aminobutyric acid (GABA).

Materials:

-

4-Aminobutyric acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water (deionized)

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-aminobutyric acid (1.0 equivalent) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide solution. Stir the mixture at room temperature until all solids have dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Boc₂O: Add di-tert-butyl dicarbonate (1.1 equivalents) to the cooled solution portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (approximately 12-16 hours).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate (2x) to remove any unreacted Boc₂O and other organic impurities.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M HCl. A white precipitate should form.

-

Extract the product from the acidified aqueous layer with ethyl acetate (3x).

-

-

Drying and Isolation:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a white solid.

This experimental workflow is depicted in the following diagram.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. 4-(((Tert-butoxy)carbonyl)amino)butanoic acid | C9H17NO4 | CID 294894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

An In-depth Technical Guide to the Chemical Properties and Stability of Boc-NH-C4-Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(tert-butoxycarbonylamino)butanoic acid, commonly referred to as Boc-NH-C4-acid, is a valuable bifunctional molecule widely utilized in peptide synthesis, drug discovery, and as a linker in Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a carboxylic acid and a Boc-protected amine, providing a versatile building block for the covalent modification of molecules. This guide provides a comprehensive overview of its chemical properties, stability profile, and key experimental protocols relevant to its application in research and development.

Chemical Properties

This compound, with the IUPAC name 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, is a white to off-white solid at room temperature.[1][2] Its fundamental chemical and physical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

| Synonyms | N-Boc-4-aminobutyric acid, Boc-GABA-OH, 4-(Boc-amino)butyric acid | [3] |

| Molecular Formula | C₉H₁₇NO₄ | [3] |

| Molecular Weight | 203.24 g/mol | [3] |

| Melting Point | 56-60 °C | [4] |

| Boiling Point | 82 °C at 0.2 mmHg | [4] |

| CAS Number | 57294-38-9 | [3] |

Solubility

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), methylene protons of the butanoic acid chain, and a proton associated with the carbamate nitrogen.[1]

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the carbamate and carboxylic acid, the quaternary carbon and methyl carbons of the Boc group, and the methylene carbons of the acid chain.[5]

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. Key peaks include a broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹), C-H stretching vibrations (around 3000-2850 cm⁻¹), a strong C=O stretch from the carbamate (around 1690 cm⁻¹), and another C=O stretch from the carboxylic acid (around 1710 cm⁻¹).[6]

-

Mass Spectrometry (MS): The mass spectrum of this compound can be used to confirm its molecular weight. Common fragmentation patterns for Boc-protected amines under electron ionization (EI) include the loss of isobutylene (56 Da) or the entire Boc group (100 Da), resulting in characteristic fragment ions.[7]

Stability Profile

The stability of this compound is a critical factor in its handling, storage, and application in multi-step syntheses. The primary determinant of its stability is the acid-labile tert-butoxycarbonyl (Boc) protecting group.

pH Stability

The Boc group is generally stable under neutral and basic conditions, making it orthogonal to many other protecting groups used in organic synthesis.[8][] However, it is readily cleaved under acidic conditions. The rate of cleavage is dependent on the strength of the acid and the reaction temperature. While highly stable at pH values above 7, exposure to even mildly acidic conditions (pH < 4) can lead to the removal of the Boc group.[10]

Thermal Stability

This compound has limited thermal stability. Studies on other Boc-protected amino acids have shown that thermal deprotection can occur at elevated temperatures, typically in the range of 150-300°C. This property should be considered when planning reactions or purifications at high temperatures.

Photostability

Specific photostability data for this compound is not extensively documented in the literature. However, for compounds that do not possess a significant chromophore, degradation by light is generally not a primary concern under standard laboratory conditions. For applications requiring prolonged exposure to light, it is advisable to conduct specific photostability studies.[11][12]

Experimental Protocols

Boc Deprotection Protocol

The removal of the Boc protecting group is a common procedure when utilizing this compound in synthesis.

Materials:

-

This compound

-

Dichloromethane (DCM) or Dioxane (anhydrous)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (e.g., 4M)

-

Nitrogen or Argon source

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound in an appropriate anhydrous solvent (e.g., DCM or dioxane) under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the acidic reagent (e.g., TFA or 4M HCl in dioxane) to the stirred solution. A typical ratio is 1:1 (v/v) of the solvent to the acidic reagent, or a 10-20 fold molar excess of the acid.

-

Allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, remove the solvent and excess acid under reduced pressure using a rotary evaporator.

-

The resulting product, the free amine salt, can be used directly in the next step or further purified.

Stability Study Workflow

A general workflow to assess the stability of this compound under specific conditions.

1. Sample Preparation:

- Prepare stock solutions of this compound in a suitable solvent.

- Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).

- For thermal stability, prepare samples in a suitable solvent in sealed vials.

- For photostability, prepare samples in quartz or UV-transparent vials.

2. Stress Conditions:

- pH Stability: Incubate the samples at the different pH values at a controlled temperature (e.g., room temperature or 37 °C).

- Thermal Stability: Expose the samples to a range of elevated temperatures for defined periods.

- Photostability: Expose the samples to a controlled light source (e.g., a photostability chamber with defined lux and UV intensity), with control samples protected from light.

3. Time-Point Analysis:

- At predetermined time intervals, withdraw aliquots from each sample.

- Quench any ongoing degradation if necessary.

- Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact this compound and any degradation products.

4. Data Analysis:

- Plot the concentration of this compound as a function of time for each condition.

- Determine the degradation rate constants and half-life of the compound under each stress condition.

Visualizations

Diagram 1: Acid-Catalyzed Deprotection of this compound

References

- 1. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(((Tert-butoxy)carbonyl)amino)butanoic acid | C9H17NO4 | CID 294894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(tert-Butoxycarbonyl)-4-aminobutyric Acid | 57294-38-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. Stability Testing Reveals Photoselective Clipping of Heavy Chain C‑Terminal Amino Acids That Leads to Fragmentation and Aggregation of an Antibody Fab Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ema.europa.eu [ema.europa.eu]

Synthesis and Purification of Boc-NH-C4-acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 4-(tert-butoxycarbonylamino)butanoic acid (Boc-NH-C4-acid), a valuable building block in medicinal chemistry and drug development. This document details the experimental protocols, data on physical and chemical properties, and characterization, presented in a clear and accessible format for laboratory use.

Introduction

This compound, also known as N-Boc-gamma-aminobutyric acid (Boc-GABA-OH), is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA). The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amine functionality allows for its use in peptide synthesis and the construction of more complex molecules where selective reaction at other functional groups is required. The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Synthesis of this compound

The synthesis of this compound is achieved through the protection of the primary amine of 4-aminobutanoic acid using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Chemical Reaction Pathway

Caption: Reaction scheme for the Boc protection of 4-aminobutanoic acid.

Experimental Protocol

This protocol is adapted from established procedures for the Boc protection of amino acids.

Materials:

-

4-Aminobutanoic acid (GABA)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

tert-Butanol

-

Deionized water

-

Potassium hydrogen sulfate (KHSO₄)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, dissolve 4-aminobutanoic acid (1.0 eq) in a 1M aqueous solution of sodium hydroxide (1.1 eq).

-

Add tert-butanol to the solution (a 2:1 ratio of tert-butanol to water is common).

-

To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture overnight at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, extract the reaction mixture with pentane or hexane to remove any unreacted Boc₂O.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow addition of a cold aqueous solution of potassium hydrogen sulfate.

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification of this compound

The crude this compound can be purified by recrystallization or column chromatography.

Purification Workflow

The Role of Boc-NH-C4-Acid in PROTACs: A Technical Guide to Linker-Mediated PRC2 Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of a PROTAC, consisting of two ligands joined by a chemical linker, is deceptively simple. The linker, far from being a passive spacer, plays a critical role in every step of the PROTAC mechanism of action, from dictating physicochemical properties to orchestrating the geometry of the key ternary complex. This guide focuses on the functional role of a common building block used in PROTAC synthesis, Boc-NH-C4-acid . This entity provides a flexible four-carbon alkyl chain, a foundational element in linker design. We will explore its mechanism of action through the lens of a specific, well-characterized PROTAC designed to degrade components of the Polycomb Repressive Complex 2 (PRC2), offering a case study in rational degrader design and evaluation.

Introduction: The Central Role of the Linker in PROTAC Function

A PROTAC molecule consists of three components: a "warhead" ligand that binds the target Protein of Interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects them.[1] The formation of a productive ternary complex (POI-PROTAC-E3 Ligase) is the crucial event that initiates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1][[“]]

The linker's contribution to this process is multifaceted:

-

Length and Flexibility: The linker must possess an optimal length to span the distance between the POI and the E3 ligase without inducing steric hindrance.[3] Excessive length can lead to unstable, unproductive complexes, while a linker that is too short can prevent the complex from forming altogether.[3] Flexible alkyl chains, such as the C4 moiety provided by this compound, allow the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive ternary complex geometry.[4]

-

Physicochemical Properties: The linker influences the overall properties of the PROTAC, including its solubility, metabolic stability, and cell permeability.[5] Hydrophobic linkers like alkyl chains can enhance membrane permeability, a critical factor for targeting intracellular proteins.[5]

-

Ternary Complex Stability: The linker's composition and geometry directly impact the stability and cooperativity of the ternary complex. It influences the protein-protein interactions between the POI and the E3 ligase, which can be a key determinant of degradation efficiency.

This compound is a bifunctional linker building block. The Boc (tert-Butyloxycarbonyl) group is a common protecting group for the amine, which can be removed under acidic conditions to allow for coupling to an E3 ligase ligand. The carboxylic acid provides a reactive handle for amide bond formation with the POI ligand. This building block introduces a flexible, four-carbon (butyl) chain into the final PROTAC structure.

Case Study: A PROTAC Targeting the PRC2 Complex

To illustrate the mechanism of action, we will examine a PROTAC designed to degrade the Polycomb Repressive Complex 2 (PRC2). PRC2 is a histone methyltransferase essential for epigenetic regulation, and its deregulation is implicated in various cancers.[6][7] The core components of this complex include EZH2, SUZ12, and EED.[6]

A notable example is PROTAC EED degrader-1 (referred to as PROTAC 2 in the primary literature), which targets the EED subunit.[8][9] This PROTAC incorporates a VHL (von Hippel-Lindau) ligand connected via a flexible alkyl linker to an EED binder. By targeting EED, the degrader successfully induces the degradation of the entire core PRC2 complex, including EED, EZH2, and SUZ12.[6][7]

Mechanism of Action of PROTAC EED Degrader-1

The PROTAC leverages the cellular ubiquitin-proteasome system to eliminate the PRC2 complex. The process, driven by the PROTAC's bifunctional nature and the geometry afforded by its linker, follows a catalytic cycle.

The mechanism proceeds as follows:

-

Binding: The PROTAC molecule, with its flexible C4 alkyl linker, simultaneously binds to the EED subunit of the PRC2 complex and the VHL E3 ubiquitin ligase.

-

Ternary Complex Formation: This binding event results in the formation of a transient ternary complex. The linker's flexibility is crucial for allowing the two proteins to adopt a productive orientation that facilitates the subsequent ubiquitination step.

-

Ubiquitination: The formation of the ternary complex brings the PRC2 complex into close proximity with the E3 ligase's associated E2 ubiquitin-conjugating enzyme. This leads to the transfer of multiple ubiquitin molecules onto lysine residues of the PRC2 components.

-

Proteasomal Degradation: The poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then targets the entire PRC2 complex for degradation.

-

Catalytic Cycle: After degradation of the target, the PROTAC is released and can engage another PRC2 complex and E3 ligase, continuing the degradation cycle.

Quantitative Data Analysis

The efficacy of a PROTAC is assessed using several key quantitative metrics. The following tables summarize the performance of PROTAC EED degrader-1 against the PRC2 complex in the EZH2-mutant diffuse large B-cell lymphoma (DLBCL) cell line, Karpas-422.

Table 1: Binding Affinity and PRC2 Inhibition

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Binding Affinity to EED (pKD) | 9.02 ± 0.09 | Logarithmic scale of the dissociation constant (KD), indicating high-affinity binding to the target protein. | [8][9] |

| PRC2 Functional Inhibition (pIC50) | 8.17 ± 0.24 | Logarithmic scale of the half-maximal inhibitory concentration, measuring the PROTAC's ability to inhibit the enzymatic activity of the PRC2 complex. |[8][9] |

Table 2: Cellular Degradation and Anti-proliferative Activity

| Parameter | Value | Cell Line | Description | Reference |

|---|---|---|---|---|

| DC50 (EED Degradation) | ~0.61 µM | HeLa | Half-maximal degradation concentration for the target protein EED after a 24-hour treatment. | [5] |

| DC50 (EZH2 Degradation) | ~0.67 µM | HeLa | Half-maximal degradation concentration for the complex partner EZH2 after a 24-hour treatment. | [5] |

| Dmax (EED Degradation) | >94% | DB | Maximum observed degradation of the target protein EED. | [5] |

| Dmax (EZH2 Degradation) | >96% | DB | Maximum observed degradation of the complex partner EZH2. | [5] |

| Anti-proliferative Activity (GI50) | 45 nM | Karpas-422 | Half-maximal growth inhibition concentration after a 14-day treatment, indicating potent anti-cancer activity. |[8][10] |

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately evaluating PROTAC efficacy. The following sections describe standard methodologies for key assays used in the characterization of PRC2 degraders.

Western Blotting for Protein Degradation Analysis

This protocol is used to quantify the reduction in cellular protein levels following PROTAC treatment.

Methodology:

-

Cell Culture and Treatment:

-

Seed Karpas-422 cells in 6-well plates at a density of 0.5 x 10^6 cells/mL.

-

Incubate for 24 hours at 37°C with 5% CO2.

-

Treat cells with varying concentrations of PROTAC EED degrader-1 (e.g., 0.1 nM to 10 µM) or with a fixed concentration for a time-course experiment (e.g., 1, 2, 4, 8, 24 hours). Include a DMSO vehicle control.

-

-

Cell Lysis:

-

After treatment, harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

Normalize all samples to the same protein concentration with lysis buffer.

-

Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-EED, anti-EZH2, anti-SUZ12, and a loading control like anti-Vinculin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control.

-

Calculate DC50 and Dmax values by plotting the normalized protein levels against the log of the PROTAC concentration and fitting to a dose-response curve.[7]

-

Cell Proliferation Assay

This assay measures the effect of PROTAC-induced protein degradation on the growth and viability of cancer cells.

Methodology:

-

Cell Seeding: Seed Karpas-422 cells in 96-well, white-walled plates at a density of 5,000 cells per well.

-

Compound Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.01 µM to 100 µM).

-

Incubation: Incubate the plates for an extended period (e.g., 14 days) to assess long-term effects on cell proliferation.

-

Viability Measurement: Measure cell viability using a luminescent assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Normalize the luminescence signal to the DMSO-treated control wells. Plot the percentage of growth inhibition against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the GI50 value.[10]

Ternary Complex Formation Assay (NanoBRET™)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the formation of the POI-PROTAC-E3 ligase ternary complex.

Methodology:

-

Cell Preparation: Co-transfect HEK293 cells with plasmids expressing the target protein (EED) fused to NanoLuc® luciferase (the BRET donor) and the E3 ligase (VHL) fused to HaloTag® (the BRET acceptor).

-

Treatment: Seed the transfected cells into 96-well plates. Add the HaloTag® NanoBRET® 618 Ligand (the acceptor fluorophore). Treat the cells with serial dilutions of the PROTAC.

-

Signal Detection: Add the Nano-Glo® Live Cell Substrate. Measure the donor emission (~460 nm) and acceptor emission (~618 nm) using a luminometer.

-

Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Signal / Donor Signal). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Conclusion

The this compound building block provides a simple, flexible, and effective C4 alkyl linker that is foundational to the design of potent PROTACs. As demonstrated through the case study of PROTAC EED degrader-1, the resulting linker is not merely a tether but a critical component that enables the formation of a productive ternary complex, leading to the efficient and complete degradation of the target PRC2 complex. The successful translation of this molecular event into potent anti-proliferative activity in cancer cells underscores the power of the PROTAC modality. A thorough understanding of the linker's role, combined with rigorous quantitative analysis using the detailed protocols provided herein, is essential for the rational design and advancement of the next generation of targeted protein degraders.

References

- 1. mdpi.com [mdpi.com]

- 2. consensus.app [consensus.app]

- 3. researchgate.net [researchgate.net]

- 4. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. benchchem.com [benchchem.com]

The Strategic Role of Boc-NH-C4-Acid as an Alkyl/Ether Linker in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, the design and synthesis of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) have become paramount. Central to the efficacy of these constructs is the chemical linker that connects the targeting moiety to the functional payload. Boc-NH-C4-acid, a heterobifunctional linker featuring a Boc-protected amine and a terminal carboxylic acid connected by a four-carbon alkyl chain, has emerged as a critical building block in this field. Its defined length, flexibility, and versatile chemical handles allow for the precise and efficient construction of complex therapeutic agents. This technical guide provides a comprehensive overview of the role of this compound, including its application in the synthesis of targeted protein degraders, detailed experimental protocols, and the biological implications of its use.

Core Properties and Applications

This compound, with the chemical formula C10H19NO4 and a molecular weight of 217.26 g/mol , is classified as an alkyl/ether linker.[1] Its structure offers two key reactive sites: a carboxylic acid for amide bond formation and a Boc-protected amine which, after deprotection, provides a primary amine for subsequent conjugation. This linker is particularly valuable in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2]

A notable application of linkers analogous to this compound is in the development of PROTACs targeting the Polycomb Repressive Complex 2 (PRC2).[1][3][4][5][6] The PRC2 complex, which includes the core components EED, EZH2, and SUZ12, is a key regulator of gene expression, and its dysregulation is implicated in various cancers.[4][5][6] PROTACs utilizing short alkyl linkers have been shown to effectively induce the degradation of the entire PRC2 complex, offering a therapeutic advantage over small molecule inhibitors that only block the catalytic activity of one subunit.[3][4][5]

Data Presentation: Quantitative Analysis of PRC2-Targeting PROTACs

The following table summarizes the in vitro and cellular activity of representative PROTACs that utilize short alkyl linkers for the degradation of the PRC2 complex. This data highlights the potency of this class of molecules in inhibiting cancer cell proliferation and inducing protein degradation.

| Compound/PROTAC | Target | Cell Line | IC50 (nM) | GI50 (nM) | Key Findings | Reference |

| EZH2-Targeted PROTAC (ZJ-20) | EZH2 | MINO | 5.0 | - | Achieved degradation of the entire PRC2 complex. | [3] |

| EED-Targeted PROTACs | EED | PRC2-dependent cancer cells | - | 49-58 | Induced rapid degradation of EED, EZH2, and SUZ12. | [4][6] |

| UNC6852 | EED | HeLa, DB | IC50 of 247 nM for EED | - | Selectively degrades PRC2 components via VHL recruitment. | [5][7] |

Experimental Protocols

The synthesis of a PROTAC using a this compound linker generally follows a two-step process: 1) conjugation of the carboxylic acid terminus to one of the bifunctional molecule's ligands, followed by 2) deprotection of the Boc group and subsequent conjugation of the newly freed amine to the second ligand. The following protocols provide a detailed methodology for these key steps.

Protocol 1: Amide Coupling of this compound to a Protein of Interest (POI) Ligand

This protocol describes the activation of the carboxylic acid of this compound and its subsequent coupling to an amine-containing POI ligand.

Materials:

-

This compound

-

POI ligand with a free amine group

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve the amine-containing POI ligand (1.1 equivalents) in anhydrous DMF.

-

Add the solution of the POI ligand to the activated this compound solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the Boc-protected POI-linker conjugate.

Protocol 2: Boc Deprotection and Amide Coupling to an E3 Ligase Ligand

This protocol details the removal of the Boc protecting group and the subsequent coupling of the deprotected amine to the carboxylic acid of an E3 ligase ligand.

Materials:

-

Boc-protected POI-linker conjugate (from Protocol 1)

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

E3 ligase ligand with a free carboxylic acid group

-

HATU

-

DIPEA

-

Anhydrous DMF

Procedure:

Part A: Boc Deprotection

-

Dissolve the Boc-protected POI-linker conjugate (1.0 equivalent) in anhydrous DCM.

-

Add TFA (10-20 equivalents, typically a 20-50% solution in DCM) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine-TFA salt is often used directly in the next step.

Part B: Amide Coupling

-

In a separate flask, dissolve the E3 ligase ligand with a carboxylic acid (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Dissolve the crude amine-TFA salt from Part A in anhydrous DMF and add it to the activated E3 ligase ligand solution.

-

Stir the reaction at room temperature for 12-24 hours, monitoring its progress by LC-MS.

-

Upon completion, work up the reaction as described in Protocol 1 (steps 6-7).

-

Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired product.

Mandatory Visualizations

PROTAC Synthesis Workflow

Caption: Workflow for the two-step synthesis of a PROTAC.

PROTAC-Mediated Protein Degradation Pathway

Caption: Mechanism of PROTAC-induced protein degradation.

Downstream Signaling of PRC2 Degradation

Caption: Downstream effects of PRC2 degradation by a PROTAC.

Conclusion

This compound serves as a fundamental and versatile linker in the construction of sophisticated bifunctional molecules for targeted therapy. Its well-defined structure and chemical handles facilitate a controlled and stepwise synthesis of PROTACs and other complex conjugates. The successful application of analogous short alkyl linkers in the development of potent PRC2-targeting PROTACs underscores the importance of linker design in achieving desired pharmacological outcomes. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to leverage the potential of this compound in their pursuit of novel and effective therapeutics. As the field of targeted protein degradation and bioconjugation continues to expand, the strategic use of well-characterized linkers like this compound will remain a cornerstone of innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pharmacological inhibition of noncanonical EED-EZH2 signaling overcomes chemoresistance in prostate cancer [thno.org]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

Commercial Availability and Technical Guide for Boc-NH-C4-acid: A Key Linker for Targeted Protein Degradation

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability of Boc-NH-C4-acid, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). Aimed at researchers, scientists, and drug development professionals, this document outlines key suppliers, provides a detailed synthesis protocol, and describes its application in targeted protein degradation, specifically focusing on the degradation of the Polycomb Repressive Complex 2 (PRC2).

Introduction to this compound

This compound, chemically known as 4-(tert-butoxycarbonylamino)butanoic acid, is a bifunctional molecule featuring a Boc-protected amine and a carboxylic acid separated by a four-carbon aliphatic chain. This structure makes it an ideal linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The C4 alkyl chain of this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Commercial Suppliers and Availability

This compound is readily available from several chemical suppliers. The following table summarizes the offerings from major vendors, providing researchers with a comparative overview of purity, available quantities, and pricing.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| MedChemExpress | HY-W014099 | 99.85% | 250 mg, 500 mg, 1 g, 5 g | $108 (250mg), $168 (500mg), $258 (1g), $698 (5g) |

| TargetMol | T17653 | >98% | 500 mg, 1 g, 5 g | ~ |

| Sigma-Aldrich | 77284 | ≥97% | 1 g, 5 g, 25 g | ~ |

Note: Prices are approximate and subject to change. Please refer to the suppliers' websites for the most current information.

Synthesis of this compound

A common and effective method for the synthesis of 4-(tert-butoxycarbonylamino)butanoic acid involves the reaction of 4-aminobutanoic acid with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

Experimental Protocol: Synthesis of 4-(tert-butoxycarbonylamino)butanoic acid

Materials:

-

4-aminobutanoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 4-aminobutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add a solution of sodium hydroxide (2.0 eq) in water to the mixture while stirring.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to a pH of 2-3 with 1N HCl.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography to afford pure 4-(tert-butoxycarbonylamino)butanoic acid.

Application in Targeted Protein Degradation: Degradation of the PRC2 Complex

This compound has been successfully utilized as a linker in the development of PROTACs targeting the Polycomb Repressive Complex 2 (PRC2).[1][2][3] The PRC2 complex, which includes the core components EED, SUZ12, and the catalytic subunit EZH2, is a key regulator of gene expression and is often dysregulated in cancer.

A notable example is the development of an EED-targeted PROTAC, where a ligand for the E3 ligase VHL is connected to an EED binder via a linker derived from this compound.[1][4] This PROTAC induces the formation of a ternary complex between EED, the PROTAC, and the VHL E3 ligase.

This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to EED. The polyubiquitinated EED is then recognized and degraded by the 26S proteasome. As EED is essential for the stability of the PRC2 complex, its degradation leads to the subsequent degradation of the other core components, EZH2 and SUZ12.[1][4]

Experimental Protocol: Western Blot Analysis of PRC2 Degradation

This protocol describes the evaluation of PRC2 component degradation in a cancer cell line (e.g., Karpas-422) following treatment with an EED-targeted PROTAC.

Materials:

-

Karpas-422 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

EED-targeted PROTAC

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

RIPA lysis buffer

-

BCA protein assay kit

-

Primary antibodies against EED, EZH2, SUZ12, and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture Karpas-422 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well.

-

Treat cells with varying concentrations of the EED-targeted PROTAC (e.g., 0.1, 1, 10, 100 nM) or DMSO for the desired time points (e.g., 4, 8, 16, 24 hours).

-

For mechanistic studies, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding the PROTAC.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against EED, EZH2, SUZ12, and GAPDH overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.

-

The following workflow diagram illustrates the key steps in a typical PROTAC development and evaluation process where this compound would be utilized.

Conclusion

This compound is a commercially accessible and versatile linker that plays a pivotal role in the synthesis of PROTACs for targeted protein degradation. Its application in the development of degraders for the PRC2 complex highlights its importance in advancing novel therapeutic strategies for cancer and other diseases. This guide provides researchers with the necessary information to source, synthesize, and effectively utilize this key chemical tool in their drug discovery efforts.

References

- 1. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EED PROTAC [openinnovation.astrazeneca.com]

A Deep Dive into Organic Solvent Solubility: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solubility in organic solvents is a critical physicochemical property that governs the efficacy of processes across the scientific spectrum, from drug discovery and development to chemical synthesis and purification. Understanding and accurately determining the solubility of a compound in various organic media is paramount for optimizing reaction conditions, designing effective drug delivery systems, and ensuring the purity and stability of chemical products. This technical guide provides a comprehensive overview of the principles of solubility in organic solvents, detailed experimental protocols for its determination, and a compilation of quantitative solubility data for common organic compounds. Furthermore, this guide introduces theoretical frameworks, such as Hansen Solubility Parameters, to aid in the prediction of solubility behavior.

Theoretical Framework: "Like Dissolves Like" and Beyond

The adage "like dissolves like" serves as a fundamental qualitative guideline for predicting solubility. This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. Organic solvents can be broadly categorized based on their polarity, which dictates the nature of their primary intermolecular interactions.

-

Polar Solvents: These solvents, such as alcohols and ketones, possess dipole moments and can engage in dipole-dipole interactions and hydrogen bonding. They are effective at dissolving polar solutes.

-

Nonpolar Solvents: Solvents like hexane and toluene lack a significant dipole moment and primarily interact through weaker van der Waals forces (London dispersion forces). They are suitable for dissolving nonpolar compounds.

While the "like dissolves like" rule is a useful starting point, a more quantitative approach is often necessary for industrial and research applications. The Hansen Solubility Parameters (HSP) provide a more nuanced framework for predicting solubility by breaking down the total cohesive energy of a substance into three components:

-

δd: The energy from dispersion forces.

-

δp: The energy from polar (dipole-dipole) forces.

-

δh: The energy from hydrogen bonding forces.

Each solvent and solute can be characterized by its three Hansen parameters. The principle behind HSP is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated to predict solubility. A smaller distance indicates a higher likelihood of dissolution.[1][2][3][4]

Table 1: Hansen Solubility Parameters for Common Organic Solvents

| Solvent | δd (MPa¹/²) | δp (MPa¹/²) | δh (MPa¹/²) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Dichloromethane | 18.2 | 6.3 | 6.1 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Water | 15.5 | 16.0 | 42.3 |

Quantitative Solubility Data

The following tables provide quantitative solubility data for several common organic compounds in various organic solvents at different temperatures. This data has been compiled from various experimental studies and databases.[5][6][7][8][9]

Table 2: Solubility of Naphthalene in Organic Solvents

| Solvent | Temperature (°C) | Solubility (mole fraction) |

| Toluene | 20 | 0.258 |

| Toluene | 30 | 0.345 |

| Toluene | 40 | 0.446 |

| Acetone | 25 | 0.131 |

| Ethanol | 25 | 0.023 |

| Heptane | 25 | 0.089 |

Table 3: Solubility of Benzoic Acid in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Acetone | 25 | 22.7 |

| Ethanol (95%) | 25 | 45.5 |

| Toluene | 25 | 10.6 |

| Water | 25 | 0.34 |

Table 4: Solubility of Selected Active Pharmaceutical Ingredients (APIs) in Organic Solvents at 25°C

| API | Solvent | Solubility |

| Paracetamol | Ethanol | 1:7 (g/mL)[10] |

| Paracetamol | Acetone | 1:13 (g/mL)[10] |

| Ibuprofen | Acetone | High[11][12][13][14][15] |

| Ibuprofen | Dichloromethane | High[11][12][13][14][15] |

Note: "High" indicates that the compound is very soluble in the solvent, as stated in the referenced literature, though specific quantitative values were not always provided in a standardized format.

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is crucial. The following sections detail the standard operating procedures for three widely used methods: the Shake-Flask Method, UV-Vis Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Shake-Flask Method

The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[16][17][18][19][20]

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of the solid solute to a known volume of the organic solvent in a sealed flask or vial. The excess solid ensures that the resulting solution is saturated.

-

Equilibration: Agitate the flask at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated supernatant from the excess solid. This is commonly achieved by centrifugation followed by careful filtration through a chemically inert syringe filter (e.g., PTFE).

-

Quantification: Analyze the concentration of the solute in the clear filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The determined concentration represents the equilibrium solubility of the solute in the solvent at the specified temperature.

UV-Vis Spectroscopy Method

UV-Vis spectroscopy is a rapid and straightforward method for determining the concentration of a solute that absorbs ultraviolet or visible light.[21][22][23][24][25]

Methodology:

-

Determine λmax: Prepare a dilute solution of the solute in the chosen solvent and scan it across a range of UV-Vis wavelengths to determine the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of the solute in the solvent at known concentrations.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

-

-

Prepare and Analyze the Saturated Solution:

-

Prepare a saturated solution using the shake-flask method as described in section 4.1.

-

After filtration, it may be necessary to dilute the saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the (diluted) saturated solution at λmax.

-

-

Calculate Solubility:

-

Use the absorbance of the saturated solution and the equation of the line from the calibration curve to determine the concentration of the solute.

-

If the solution was diluted, multiply the calculated concentration by the dilution factor to obtain the solubility.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, particularly for complex mixtures or when the solute does not have a strong UV-Vis chromophore.[26][27][28][29][30]

Methodology:

-

Method Development: Develop an HPLC method capable of separating the solute from any impurities and solvent peaks. This includes selecting an appropriate column, mobile phase, flow rate, and detector.

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of the solute in the mobile phase or a compatible solvent at known concentrations.

-

Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to generate a calibration curve.

-

-

Prepare and Analyze the Saturated Solution:

-

Prepare a saturated solution using the shake-flask method (section 4.1).

-

After filtration, dilute the saturated solution with the mobile phase to a concentration within the linear range of the calibration curve.

-

Inject the same fixed volume of the diluted saturated solution into the HPLC system and record the peak area of the solute.

-

-

Calculate Solubility:

-

Use the peak area of the saturated solution and the calibration curve to determine the concentration of the solute.

-

Multiply the calculated concentration by the dilution factor to obtain the solubility.

-

Conclusion

The solubility of organic compounds in various organic solvents is a fundamental parameter that influences a wide array of chemical and biological processes. This technical guide has provided a foundational understanding of the principles governing solubility, from the qualitative "like dissolves like" rule to the quantitative Hansen Solubility Parameters. The presented data tables offer valuable reference points for common solutes, while the detailed experimental protocols for the shake-flask, UV-Vis spectroscopy, and HPLC methods provide researchers with the necessary tools to conduct accurate and reliable solubility assessments. By leveraging both theoretical predictions and robust experimental determination, scientists and drug development professionals can make more informed decisions in their research and development endeavors.

References

- 1. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids (sort by polymer name ascending) [accudynetest.com]

- 2. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 3. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 7. Introduction to IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 8. catalog.data.gov [catalog.data.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Paracetamol (Acetaminophen) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Thermodynamic study of the solubility of ibuprofen in acetone and dichloromethane – ScienceOpen [scienceopen.com]

- 12. scielo.br [scielo.br]

- 13. scielo.br [scielo.br]

- 14. scite.ai [scite.ai]

- 15. researchgate.net [researchgate.net]

- 16. enamine.net [enamine.net]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. bioassaysys.com [bioassaysys.com]

- 20. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 21. solubilityofthings.com [solubilityofthings.com]

- 22. researchgate.net [researchgate.net]

- 23. rootspress.org [rootspress.org]

- 24. rjptonline.org [rjptonline.org]

- 25. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 26. researchgate.net [researchgate.net]

- 27. pharmaguru.co [pharmaguru.co]

- 28. lcms.cz [lcms.cz]

- 29. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 30. sciforum.net [sciforum.net]

A Technical Guide to the Spectroscopic Analysis of Boc-NH-C4-Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-Boc-4-aminobutanoic acid (Boc-NH-C4-acid), a commonly used building block in medicinal chemistry and peptide synthesis. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for its synthesis and analysis, and a logical workflow for its characterization.

Spectroscopic Data

The following tables summarize the expected quantitative NMR and MS data for this compound. These values are based on typical spectroscopic characteristics of N-Boc protected amino acids and available database information.

¹H NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~1.44 | Singlet | 9H | (CH₃)₃C- (Boc group) |

| ~1.85 | Quintet | 2H | -CH₂-CH₂ -CH₂- |

| ~2.38 | Triplet | 2H | -CH₂ -COOH |

| ~3.20 | Quartet | 2H | NH-CH₂ - |

| ~4.90 | Broad Singlet | 1H | -NH - |

| ~11.5 | Broad Singlet | 1H | -COOH |

¹³C NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃) Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) (ppm) | Assignment |

| ~25.5 | -CH₂-C H₂-CH₂- |

| ~28.4 | (C H₃)₃C- (Boc group) |

| ~31.5 | -C H₂-COOH |

| ~39.8 | NH-C H₂- |

| ~79.5 | (CH₃)₃C - (Boc group) |

| ~156.0 | -NH-C =O (Boc carbamate) |

| ~178.5 | -C OOH (Carboxylic acid) |

Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

| m/z | Ion | Notes |

| 204.1230 | [M+H]⁺ | Calculated for C₉H₁₈NO₄⁺ |

| 226.1049 | [M+Na]⁺ | Calculated for C₉H₁₇NNaO₄⁺ |

| 148.0811 | [M+H-C₄H₈]⁺ | Loss of isobutylene (-56 Da) from the Boc group |

| 104.0706 | [M+H-Boc]⁺ | Loss of the entire Boc group (-100 Da) |

| 102 | [C₄H₈NO₂]⁺ | Prominent fragment ion[1] |

| 57 | [C₄H₉]⁺ | tert-butyl cation[1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent spectroscopic analysis are provided below.

Synthesis of N-Boc-4-aminobutanoic acid

This protocol describes the protection of the primary amine of 4-aminobutanoic acid using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

4-aminobutanoic acid (GABA)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water (deionized)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-aminobutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous NaOH (sufficient to dissolve the starting material).

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 eq) to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.[2]

-

Concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to a pH of 2-3 with 1 M HCl at 0 °C.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.

NMR Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh 5-25 mg of the dried this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[3]

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum.

-

For ¹³C NMR, acquire a proton-decoupled spectrum.

-

Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS.

Mass Spectrometry Protocol (LC-MS)

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

Instrumentation and Conditions (ESI-MS):

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable linear gradient, for example, 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: ~3.5 kV.

-

Source Temperature: ~120 °C.

-

MS1 Scan Range: m/z 100 - 500.

-

Data Analysis: Identify the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺) and characteristic fragment ions.

-

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Boc-NH-C4-Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-C4-acid, a valuable building block in the synthesis of innovative therapeutics, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs), demands a comprehensive understanding of its safety and handling characteristics. This technical guide provides an in-depth overview of the essential safety protocols, handling procedures, and physical and chemical properties of this compound and its closely related analogues. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This document synthesizes available data from safety data sheets (SDS) of structurally similar compounds to provide a robust framework for risk assessment and management.

Hazard Identification and Classification

GHS Hazard Classification (Based on BOC-5-Aminopentanoic acid): [1]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1]

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound and its analogues is crucial for safe handling and storage. The following table summarizes key quantitative data extracted from various sources.

| Property | Value | Source Compound |

| Molecular Formula | C9H17NO4 | N-Boc-γ-aminobutyric acid |

| Molecular Weight | 203.24 g/mol | N-Boc-γ-aminobutyric acid |

| Appearance | White to off-white solid/powder | N-Boc-γ-aminobutyric acid, BOC-5-Aminopentanoic acid |

| Melting Point | 55 °C / 131 °F | N-Boc-γ-aminobutyric acid[2][3] |

| Boiling Point | 78 - 82 °C / 172.4 - 179.6 °F @ 0.2 mmHg | N-Boc-γ-aminobutyric acid[2][3] |

| Flash Point | > 110 °C (> 230 °F) | N-Boc-γ-aminobutyric acid[2][3] |

| Flash Point (closed cup) | 113 °C (235.4 °F) | BOC-5-Aminopentanoic acid |

Exposure Controls and Personal Protection

To minimize the risk of exposure, a multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential.

Engineering Controls

-

Ventilation: Work with this compound, particularly when handling the powder, should be conducted in a well-ventilated area. A chemical fume hood is recommended to minimize inhalation of dust particles.[4]

-

Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][4]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| PPE Category | Specific Requirements | Rationale |

| Eye and Face Protection | Chemical safety goggles or glasses. | Protects against splashes and airborne particles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the chemical. |

| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. |

| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and preventing accidental exposure.

Handling

-

Wash hands thoroughly after handling.[4]

-

Handle in accordance with good industrial hygiene and safety practices.[2][4]

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][4]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][4] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[2][4] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][4] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2][4] |

Accidental Release Measures

In case of a spill, follow these procedures to ensure a safe and effective cleanup:

-

Personal Precautions: Use appropriate personal protective equipment (see Section 3.2).

-

Containment and Cleanup: Sweep up the spilled material and place it into a suitable, closed container for disposal. Avoid generating dust.[2][4]

-

Environmental Precautions: Do not let the product enter drains.

Experimental Protocols: General Safety Workflow

While specific experimental protocols for the safety assessment of this compound are not publicly available, a general workflow for handling chemical reagents in a research setting should be followed.

Caption: General workflow for safely handling chemical reagents in a laboratory setting.

Hazard Assessment and Control

A systematic approach to hazard identification, risk assessment, and implementation of control measures is fundamental to laboratory safety.

Caption: Logical relationship of hazard identification, risk assessment, and control measures.

Toxicological Information

Disposal Considerations

Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4] Unused this compound should be disposed of as chemical waste through a licensed disposal company.

Conclusion

While this compound is a valuable tool in modern drug discovery, its handling requires a diligent and informed approach to safety. By understanding its potential hazards, implementing appropriate engineering controls, consistently using personal protective equipment, and adhering to established handling and storage protocols, researchers can mitigate risks and ensure a safe laboratory environment. This guide provides a foundational framework for the safe utilization of this compound; however, it is imperative that all laboratory personnel consult the most current safety data sheets for the specific reagents they are using and adhere to their institution's safety policies.

References

A Technical Guide to Boc-NH-C4-Acid and Its Derivatives for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Boc-NH-C4-acid. This guide elucidates its various synonyms, chemical properties, and common applications, particularly in the realm of peptide synthesis and the development of Proteolysis Targeting Chimeras (PROTACs).

Deciphering the Nomenclature: Alternative Names and Synonyms

The term "this compound" is a commonly used shorthand in chemical literature and supplier catalogs. It generally refers to a C4 carboxylic acid (butanoic or butyric acid) bearing a Boc-protected amine group. The most prevalent and direct interpretation is 4-(tert-butoxycarbonylamino)butanoic acid . However, the nomenclature can be ambiguous and may refer to several related structures depending on the context. A clear understanding of the various synonyms is crucial for accurate sourcing and application.

A comprehensive list of synonyms and related compounds is provided below:

-

Systematic and Common Names:

-

PROTAC Linker Terminology: In the context of PROTACs, "this compound" can be a component of a larger linker molecule. It is often categorized as an alkyl/ether type linker used in the synthesis of PROTAC molecules.[3][4][5]

-

Structural Isomers and Derivatives: It is important to distinguish the primary compound from its isomers and derivatives, which may also be referred to in a similar shorthand. Examples include:

Quantitative Data and Physicochemical Properties